molecular formula C14H11ClO2 B1608147 2-[2-(4-chlorophenyl)phenyl]acetic Acid CAS No. 669713-87-5

2-[2-(4-chlorophenyl)phenyl]acetic Acid

Cat. No.: B1608147
CAS No.: 669713-87-5
M. Wt: 246.69 g/mol
InChI Key: UWAXYNGFODQXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(4-chlorophenyl)phenyl]acetic Acid” is a chemical compound that is a major metabolite of hydroxyzine . It exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of “this compound” involves a process where the starting substance 1-[(4-Chloro phenyl) phenyl methyl] piperazine is reacted with methyl (2-chloroethoxy) acetate to give methyl-2-[2-[4-[(4-chloro phenyl) phenyl methyl]-1-piperazinyl] ethoxy acetate .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The compound may exist in the levorotatory form, the dextrorotatory form, or a mixture of the levorotatory and dextrorotatory forms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 170.59 . It is a solid at room temperature and has a melting point of 92-95°C .

Scientific Research Applications

Pharmacological Profile and Applications

A study described the pharmacological profile of a compound closely related to 2-[2-(4-chlorophenyl)phenyl]acetic Acid, highlighting its dual inhibitory activity against the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound showed promising antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage in animal experiments, suggesting its potential therapeutic applications (Laufer et al., 1994).

Environmental Applications and Degradation

Research on the degradation and environmental processing of related chlorophenoxy acetic acids has provided insights into methods for mitigating pollution. For instance, adsorption thermodynamics studies have been conducted on similar compounds to understand their behavior in environmental contexts, revealing effective strategies for removing these substances from water through adsorption on specific materials, thus preventing their harmful environmental impacts (Khan & Akhtar, 2011).

Sensor Technologies for Herbicide Detection

Another study developed a sensor system for the detection of herbicides like 2,4-dichlorophenoxy-acetic acid using molecularly imprinted polymers and electrochemical detection methods. This advancement represents a significant step forward in environmental monitoring, providing a cheap and effective tool for the rapid detection of herbicide contamination in the environment (Kröger et al., 1999).

Phytoremediation Enhancement

Research has also explored the use of bacterial endophytes to enhance the phytoremediation of organochlorine herbicides like 2,4-dichlorophenoxyacetic acid. This approach demonstrates how the introduction of specific microbial strains to plants can improve their ability to remove and degrade toxic herbicides from contaminated soils, offering a promising method for environmental cleanup (Germaine et al., 2006).

Insight into Mechanisms of Action

Further studies have provided detailed insights into the mode of action of herbicides like 2,4-dichlorophenoxyacetic acid, elucidating how they mimic natural auxin, leading to abnormal growth and plant death. Understanding these mechanisms is crucial for developing new and more effective herbicides with reduced environmental impact (Song, 2014).

Mechanism of Action

The mechanism of action of “2-[2-(4-chlorophenyl)phenyl]acetic Acid” is related to its high specific affinity for the histamine H1 receptor . This makes it effective for the management of allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

“2-[2-(4-chlorophenyl)phenyl]acetic Acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXYNGFODQXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362604
Record name (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669713-87-5
Record name (4'-Chloro[1,1'-biphenyl]-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-chlorophenyl)phenyl]acetic Acid
Reactant of Route 2
Reactant of Route 2
2-[2-(4-chlorophenyl)phenyl]acetic Acid
Reactant of Route 3
Reactant of Route 3
2-[2-(4-chlorophenyl)phenyl]acetic Acid
Reactant of Route 4
Reactant of Route 4
2-[2-(4-chlorophenyl)phenyl]acetic Acid
Reactant of Route 5
Reactant of Route 5
2-[2-(4-chlorophenyl)phenyl]acetic Acid
Reactant of Route 6
Reactant of Route 6
2-[2-(4-chlorophenyl)phenyl]acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.